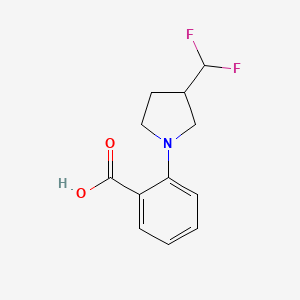

2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid

CAS No.: 2098102-49-7

Cat. No.: VC3120702

Molecular Formula: C12H13F2NO2

Molecular Weight: 241.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098102-49-7 |

|---|---|

| Molecular Formula | C12H13F2NO2 |

| Molecular Weight | 241.23 g/mol |

| IUPAC Name | 2-[3-(difluoromethyl)pyrrolidin-1-yl]benzoic acid |

| Standard InChI | InChI=1S/C12H13F2NO2/c13-11(14)8-5-6-15(7-8)10-4-2-1-3-9(10)12(16)17/h1-4,8,11H,5-7H2,(H,16,17) |

| Standard InChI Key | FOGFEXDWBDHEDA-UHFFFAOYSA-N |

| SMILES | C1CN(CC1C(F)F)C2=CC=CC=C2C(=O)O |

| Canonical SMILES | C1CN(CC1C(F)F)C2=CC=CC=C2C(=O)O |

Introduction

Structural Characteristics and Chemical Properties

2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid (C₁₂H₁₃F₂NO₂) is characterized by the presence of three key structural elements: a benzoic acid moiety, a pyrrolidine ring, and a difluoromethyl group. The pyrrolidine ring is attached at the ortho position (2-position) of the benzoic acid, creating a sterically constrained environment around the nitrogen atom. The difluoromethyl group (-CHF₂) at the 3-position of the pyrrolidine introduces important electronic properties to the molecule.

The difluoromethyl group serves as a bioisostere for various functional groups and is known to significantly alter drug-like properties. Unlike the trifluoromethyl group (-CF₃), which is a strong electron-withdrawing group with no hydrogen bond donor capability, the difluoromethyl group maintains a single C-H bond that can serve as a weak hydrogen bond donor while still benefiting from the electron-withdrawing properties of the two fluorine atoms . This distinctive characteristic potentially enhances interactions with biological targets through hydrogen bonding.

The pyrrolidine nitrogen acts as a basic center, providing additional functionality for interaction with biological targets. The carboxylic acid group contributes acidic properties and potential for salt formation, which can impact solubility and pharmacokinetic profiles.

Structural Comparison with Related Compounds

Table 1: Structural Comparison of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid with Related Compounds

Synthetic Approaches

Several synthetic strategies can be employed to prepare 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid, drawing from established methodologies for similar compounds. Based on analyses of related structures, the following synthetic routes are most promising:

Nucleophilic Aromatic Substitution

One efficient approach involves nucleophilic aromatic substitution between a suitably activated 2-halobenzoic acid and 3-(difluoromethyl)pyrrolidine. The presence of the electron-withdrawing carboxyl group facilitates substitution at the ortho position. This methodology parallels the synthesis of similar compounds containing pyrrolidine moieties .

Copper-Catalyzed Coupling

| Synthetic Route | Key Reagents | Reaction Conditions | Expected Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-Fluorobenzoic acid, 3-(difluoromethyl)pyrrolidine, Base (K₂CO₃) | DMF, 100-120°C, 12-24h | 70-85% | Direct approach, high yields | Requires synthesis of 3-(difluoromethyl)pyrrolidine |

| Copper-Catalyzed Coupling | 2-Bromobenzoic acid, 3-(difluoromethyl)pyrrolidine, Cu catalyst | DMF, 80-100°C, 24-48h | 60-75% | Milder conditions, functional group tolerance | Requires specialized catalysts, longer reaction times |

| One-Pot CDI Mediated Synthesis | 2-Aminobenzoic acid, CDI, 3-(difluoromethyl)pyrrolidine | THF, RT to reflux, 24h | 65-80% | One-pot procedure, fewer isolation steps | Multiple sequential reactions, optimization needed |

| Late-Stage Fluorination | 2-(3-methylpyrrolidin-1-yl)benzoic acid, DAST or similar | DCM, -78°C to RT, 4-8h | 40-60% | Allows late-stage introduction of F atoms | Lower yields, potential side reactions |

Physicochemical Properties and Characterization

Physical Properties

2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid is predicted to be a white to off-white crystalline solid with a molecular weight of 241.24 g/mol. The presence of the carboxylic acid group imparts acidic properties, while the pyrrolidine nitrogen contributes basic character, resulting in amphoteric behavior. The difluoromethyl group introduces lipophilicity and metabolic stability.

Solubility Profile

The compound is expected to exhibit limited water solubility in its neutral form but improved solubility under basic conditions due to ionization of the carboxylic acid group. Based on comparison with related compounds, such as 4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid, which has a predicted water solubility of approximately 1.5 mg/mL, 2-(3-(difluoromethyl)pyrrolidin-1-yl)benzoic acid is likely to exhibit similar solubility characteristics.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structure confirmation. The difluoromethyl group would produce a characteristic triplet in the ¹H NMR spectrum (δ ~6.5-7.0 ppm) due to coupling with the two fluorine atoms, while the ¹⁹F NMR would show a doublet (δ ~-110 to -130 ppm). The aromatic protons of the benzoic acid moiety would appear in the δ 7.0-8.2 ppm region, with the carboxylic acid proton typically observed as a broad signal at δ 10-13 ppm.

Mass spectrometry would confirm the molecular weight with an expected [M+H]⁺ peak at m/z 242.10, and high-resolution mass spectrometry would provide the exact mass for unequivocal identification.

Predicted Biological Activities and Applications

Based on structural similarity to compounds with established biological activities, 2-(3-(difluoromethyl)pyrrolidin-1-yl)benzoic acid may exhibit several potential therapeutic applications:

Enzyme Inhibition

Fluorinated benzoic acid derivatives have demonstrated enzyme inhibitory properties. Compounds with similar structural features have been shown to inhibit inorganic pyrophosphatases, which are potential targets for novel antibacterial agents . The presence of the difluoromethyl group may enhance binding to enzyme active sites through its unique hydrogen bond donor capability.

Anti-inflammatory Activity

The structural resemblance to known anti-inflammatory agents suggests potential anti-inflammatory properties. As noted in the case of Florifenine, a compound featuring a pyrrolidinyl group that exhibits anti-inflammatory activity , 2-(3-(difluoromethyl)pyrrolidin-1-yl)benzoic acid may possess similar anti-inflammatory effects.

Structure-Activity Relationships

Analysis of the structure-activity relationships of 2-(3-(difluoromethyl)pyrrolidin-1-yl)benzoic acid and related compounds provides insights into the potential impact of structural modifications on biological activity:

Effect of Fluorine Substitution

The difluoromethyl group at the 3-position of the pyrrolidine ring is expected to significantly influence both the physicochemical properties and biological activities of the compound. Compared to non-fluorinated analogs, the difluoromethyl group can:

-

Enhance metabolic stability by resisting oxidative metabolism

-

Increase lipophilicity, potentially improving membrane permeability

-

Provide a weak hydrogen bond donor capability through the C-H bond

-

Alter the pKa of the pyrrolidine nitrogen

Evidence from related compounds indicates that fluorinated substituents can substantially improve antimicrobial activity. For instance, in a series of spirocycle MmpL3 inhibitors, the trifluoromethyl-substituted compound (14) exhibited superior activity (MIC = 0.09 μM) against M. tuberculosis compared to the methyl-substituted analog (MIC = 0.12 μM) .

Position of the Pyrrolidine Ring

The attachment of the pyrrolidine ring at the ortho position (2-position) of the benzoic acid creates a specific spatial arrangement that may influence binding to biological targets. Studies with 2,5-diarylpyrrolidines have demonstrated that the position and orientation of the pyrrolidine can dramatically affect enantioselectivity in catalytic applications, suggesting similar positional effects may impact biological activity .

Importance of the Carboxylic Acid Group

The carboxylic acid functionality appears to play a crucial role in both the physicochemical properties and biological activities of related compounds. In a series of benzoic acid derivatives evaluated as MmpL3 inhibitors, compounds containing a carboxylic acid group showed significantly reduced hERG channel inhibition (IC₅₀ >30 μM) compared to their non-carboxylic acid counterparts, indicating improved cardiac safety profiles . Additionally, the carboxylic acid may participate in key ionic interactions with biological targets, potentially enhancing binding affinity and selectivity.

Analytical Methods for Characterization

Several analytical techniques are essential for the comprehensive characterization of 2-(3-(difluoromethyl)pyrrolidin-1-yl)benzoic acid:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy represents a fundamental technique for structural confirmation and purity assessment. For 2-(3-(difluoromethyl)pyrrolidin-1-yl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative. The difluoromethyl group would produce distinctive signals: a triplet in ¹H NMR and a doublet in ¹⁹F NMR due to H-F coupling.

Mass Spectrometry

Mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), would be valuable for molecular weight confirmation and purity assessment. The expected molecular ion [M+H]⁺ would appear at m/z 242.10.

Infrared (IR) Spectroscopy

IR spectroscopy would provide information about functional groups, with characteristic absorption bands for the carboxylic acid (C=O stretch ~1700 cm⁻¹, O-H stretch ~3000-3500 cm⁻¹) and C-F bonds (~1000-1400 cm⁻¹).

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using a C18 reverse-phase column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid would be suitable for purity determination and quantitative analysis.

Pharmacokinetic Considerations

The structural features of 2-(3-(difluoromethyl)pyrrolidin-1-yl)benzoic acid suggest several important pharmacokinetic properties:

Absorption and Distribution

The moderate lipophilicity conferred by the difluoromethyl group, combined with the relatively low molecular weight (241.24 g/mol), suggests potentially favorable absorption properties. Based on Lipinski's rule of five, the compound would be expected to possess drug-like properties conducive to oral bioavailability.

Metabolism and Stability

The difluoromethyl group typically enhances metabolic stability by resisting oxidative metabolism compared to non-fluorinated analogs. Analogous compounds with trifluoromethyl groups have demonstrated favorable metabolic profiles, with compounds 28 and 29 showing reasonable metabolic stability in mouse liver microsomes (Cli = 1.0 and 1.1 mL/min/g, respectively) .

Excretion

The presence of the carboxylic acid group may facilitate renal excretion through the formation of water-soluble salts, potentially leading to favorable elimination kinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume